6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid
CAS No.: 2386127-29-1
Cat. No.: VC11664243
Molecular Formula: C13H19F2NO4
Molecular Weight: 291.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2386127-29-1 |
|---|---|
| Molecular Formula | C13H19F2NO4 |
| Molecular Weight | 291.29 g/mol |
| IUPAC Name | 2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid |
| Standard InChI | InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-7-12(4-8(16)9(17)18)5-13(14,15)6-12/h8H,4-7H2,1-3H3,(H,17,18) |
| Standard InChI Key | HPLUHOJHYYJMSU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(C2)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(C2)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid belongs to the class of spirocyclic compounds, featuring a fused bicyclic system where a pyrrolidine ring (6-aza) shares a single atom with a cyclobutane ring (spiro[3.4]octane). The molecular formula is C₁₃H₁₉F₂NO₄, with a molar mass of 291.29 g/mol. Its IUPAC name, 2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid, reflects the positions of the fluorine atoms, Boc group, and carboxylic acid moiety.
The compound’s stereochemistry is partially defined by the spiro junction, which imposes rigidity on the structure. A related enantiomer, (7S)-6-tert-butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid (CAS No. 1980007-36-0), has been isolated and characterized, underscoring the importance of chirality in its potential applications .
Synthesis and Manufacturing
Process Optimization
Key challenges include maintaining stereochemical integrity during spirocycle formation and minimizing defluorination under acidic or basic conditions. Yields for analogous compounds range from 75–92%, suggesting room for optimization in scaling production.
Applications in Pharmaceutical Research
Drug Discovery
The compound’s spirocyclic scaffold and fluorine atoms make it a valuable building block in medicinal chemistry:
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Conformational Restriction: The spiro system reduces rotational freedom, enhancing target binding specificity.
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Metabolic Stability: Fluorine atoms resist oxidative metabolism, prolonging drug half-life.
Case Studies
While direct applications remain proprietary, structurally related compounds have been explored as:
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Protease Inhibitors: Spirocyclic frameworks mimic peptide turn motifs in HIV protease inhibitors.
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Kinase Modulators: Fluorine-containing spirocycles show nanomolar affinity for tyrosine kinases .
Comparative Analysis of Stereoisomers
The (7S)-enantiomer exhibits distinct pharmacological profiles, underscoring the impact of chirality on drug efficacy.
Future Directions
Synthetic Methodology
Advances in asymmetric catalysis could improve access to enantiopure forms, while flow chemistry may enhance scalability .
Therapeutic Exploration
Priority areas include:
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Antiviral Agents: Targeting SARS-CoV-2 main protease via spirocycle-mediated inhibition.
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Oncology: Leveraging fluorine’s electron-withdrawing effects to modulate kinase activity.
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